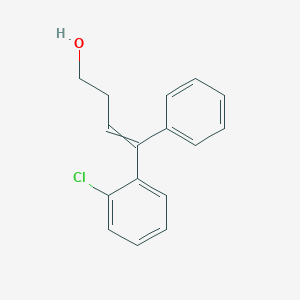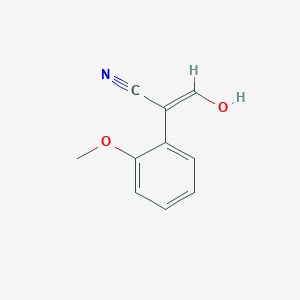
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2-(2-methoxyphenyl)acrylonitrile. This intermediate is then subjected to a hydroxylation reaction using hydrogen peroxide and a catalyst, such as sodium tungstate, to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-oxo-2-(2-methoxyphenyl)acrylonitrile.
Reduction: Formation of 3-hydroxy-2-(2-methoxyphenyl)propylamine.
Substitution: Formation of 3-hydroxy-2-(2-substituted phenyl)acrylonitrile.
Applications De Recherche Scientifique
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile involves its interaction with free radicals, neutralizing them and preventing oxidative damage to cells. The hydroxy group plays a crucial role in this antioxidant activity by donating an electron to stabilize the free radical. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-Hydroxy-2-(3-methoxyphenyl)acrylonitrile
- (2E)-3-Hydroxy-2-(4-methoxyphenyl)acrylonitrile
- (2E)-3-Hydroxy-2-(3,4-dimethoxyphenyl)acrylonitrile
Uniqueness
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
(E)-3-hydroxy-2-(2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-3-2-4-9(10)8(6-11)7-12/h2-5,7,12H,1H3/b8-7- |
Clé InChI |
VLEQGQGUHAGKPO-FPLPWBNLSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C(=C\O)/C#N |
SMILES canonique |
COC1=CC=CC=C1C(=CO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
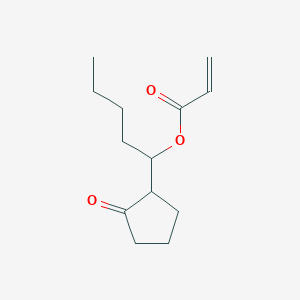
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
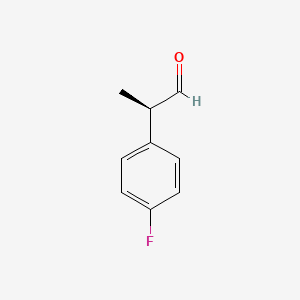
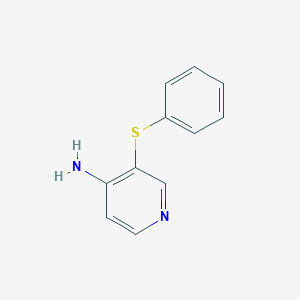
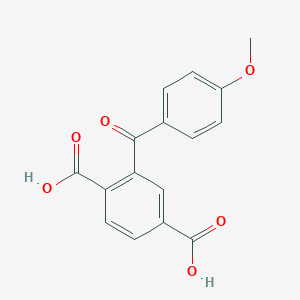
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
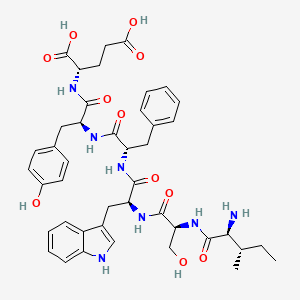
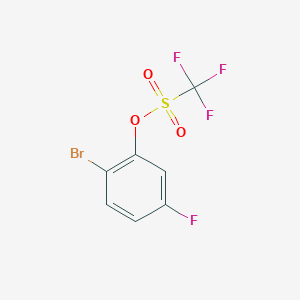
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
